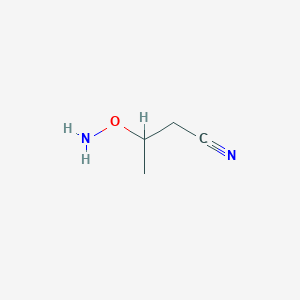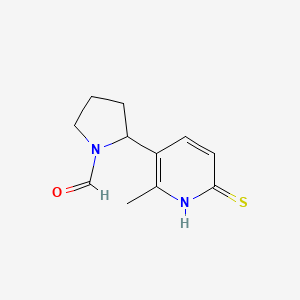![molecular formula C9H10F3NO B11821903 (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This step yields the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reaction efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the ethylamine moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R)-1-[2-(Methoxy)phenyl]ethylamine: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different reactivity and interaction profiles, which are valuable in various applications.
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(1R)-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
XDQINUYPIQISSS-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1OC(F)(F)F)N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




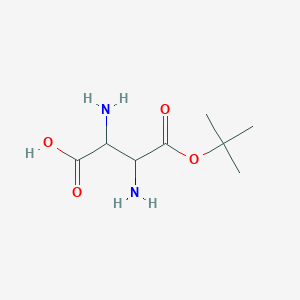
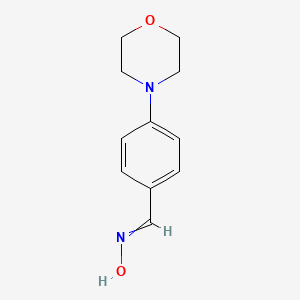

![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)

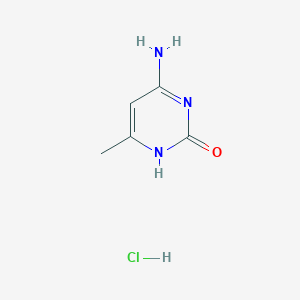
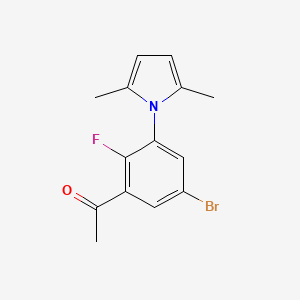

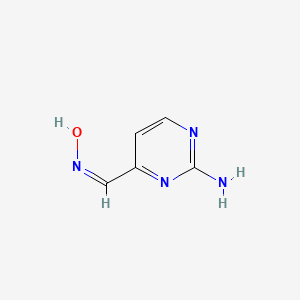
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
